molecular formula C29H30O2P2 B5132414 [Benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene

[Benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene

Cat. No.: B5132414
M. Wt: 472.5 g/mol
InChI Key: UGRXMAIAHBOEDR-UHFFFAOYSA-N
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Description

[Benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene is an organophosphorus compound characterized by the presence of two benzyl groups and a diphenylphosphorylpropyl group

Properties

IUPAC Name

[benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O2P2/c1-25(33(31,28-18-10-4-11-19-28)29-20-12-5-13-21-29)22-32(30,23-26-14-6-2-7-15-26)24-27-16-8-3-9-17-27/h2-21,25H,22-24H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRXMAIAHBOEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CP(=O)(CC1=CC=CC=C1)CC2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O2P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene typically involves multi-step reactions starting from benzyl chloride and diphenylphosphine oxide. The key steps include:

    Formation of Benzyl Diphenylphosphine Oxide: Benzyl chloride reacts with diphenylphosphine oxide in the presence of a base such as potassium carbonate (K₂CO₃) to form benzyl diphenylphosphine oxide.

    Alkylation: The benzyl diphenylphosphine oxide undergoes alkylation with 2-chloropropylbenzene under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

[Benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, using reagents such as bromine (Br₂) or nitric acid (HNO₃).

Common Reagents and Conditions

    Oxidation: H₂O₂ in acetic acid (CH₃COOH) or KMnO₄ in water.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Br₂ in carbon tetrachloride (CCl₄) for bromination, HNO₃ in sulfuric acid (H₂SO₄) for nitration.

Major Products

    Oxidation: Formation of phosphine oxides and benzaldehyde derivatives.

    Reduction: Formation of phosphine and benzyl alcohol derivatives.

    Substitution: Formation of brominated or nitrated benzene derivatives.

Scientific Research Applications

[Benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of [Benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its phosphoryl groups can participate in phosphorylation reactions, affecting cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used ligand in coordination chemistry.

    Diphenylphosphine oxide: A precursor in the synthesis of various organophosphorus compounds.

    Benzylphosphonic acid: Used in the synthesis of phosphonate esters and as a chelating agent.

Uniqueness

[Benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene is unique due to its dual benzyl and diphenylphosphorylpropyl groups, which confer distinct chemical and physical properties. This structural uniqueness allows for diverse applications and reactivity compared to similar compounds.

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